N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each targeting a different functional group. For example, the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction . The oxazinan ring might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl and methoxyphenylsulfonyl groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions . The oxazinan ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications
Anticancer Potential
While research is ongoing, indole compounds have been investigated for their potential in cancer treatment. For example:
- 1,4-disubstituted-1,2,3-triazole and 2,5-disubstituted oxadiazole tethered indole compounds : These novel structures have been synthesized and characterized. Further studies explore their anticancer activity .
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. These might include using personal protective equipment and working in a well-ventilated area . The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not provided in the available information.
Future Directions
properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O6S/c1-30-17-7-9-18(10-8-17)32(28,29)25-11-2-12-31-19(25)14-24-21(27)20(26)23-13-15-3-5-16(22)6-4-15/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQXHSBATWKWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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